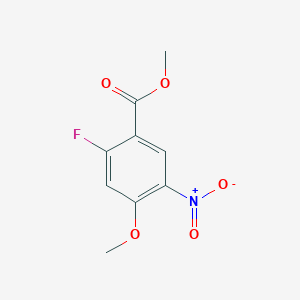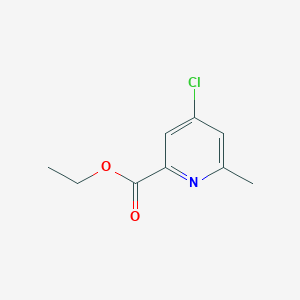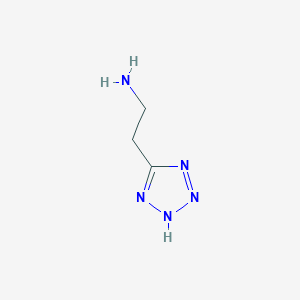
2-((3-Fluorophenyl)thio)acetic acid
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclization, amidation, and hydrolysis. For instance, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization with thiosemicarbazide in the presence of POCl3 or PPA . Another example is the synthesis of 2-thiophene acetic acid through condensation, followed by hydrolysis . These methods highlight the versatility of acetic acid derivatives in forming various heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR, 1H NMR, and mass analysis . X-ray crystallography has been used to determine the stereochemical structure of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . Additionally, the crystal structure of 2-(4-fluorophenoxy) acetic acid has been described, providing insights into the intermolecular interactions and packing modes .
Chemical Reactions Analysis
The chemical reactivity of acetic acid derivatives is demonstrated through various reactions, such as the reaction of thiophene-2-carbonyl isothiocyanate with thioglycolic acid to yield thiazole derivatives . The synthesis of 2-thiopheneacetic acid involves reactions with ethyl oxalyl chloride, hydrazine, and hydrolysis under basic conditions . These reactions showcase the potential of acetic acid derivatives to participate in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives are characterized by their antimicrobial activities , , and their potential use in synthesizing new drugs . The crystallographic and spectroscopic data provide information on the density, molecular geometry, and intermolecular forces . The synthesis and characterization of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid demonstrate the practical applications of these compounds in drug development .
科学的研究の応用
Applications in Material Science and Pharmaceuticals
2-((3-Fluorophenyl)thio)acetic acid is a derivative of thiophene, a sulfur-containing heteroaromatic compound. Thiophene derivatives have shown significant potential in material science and pharmaceuticals. They exhibit a wide range of biological activities including antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties. Additionally, polymeric thiophenes are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju et al., 2018).
Role in Polymerization Processes
2-((3-Fluorophenyl)thio)acetic acid derivatives like thioxanthone thio-acetic acid (TX−S−CH2−COOH) have been studied for their role in photoinitiated free radical polymerization. These derivatives undergo efficient intersystem crossing into the triplet state, facilitating intramolecular electron transfer followed by hydrogen abstraction and decarboxylation, which produces alkyl radicals. These radicals are crucial for initiating polymerization processes in various materials (Aydın et al., 2005).
Use in DNA Hybridization Sensors
Derivatives of 2-((3-Fluorophenyl)thio)acetic acid, such as poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)), are utilized in electrochemical DNA hybridization sensors. These derivatives facilitate direct chemical substitution of probe oligonucleotides, allowing for the monitoring of biological recognition through electrochemical signals. This application is significant in the field of biosensors and bioelectronics (Cha et al., 2003).
Structural Analysis and Molecular Interactions
Studies on 2-((3-Fluorophenyl)thio)acetic acid derivatives also include detailed structural and electronic property analyses. Investigations into the molecular structure, vibrational spectra, and intermolecular interactions of these compounds provide insights into their stability, reactivity, and potential applications in various fields such as pharmaceuticals and material science (Issa et al., 2020).
Safety and Hazards
The safety information for “2-((3-Fluorophenyl)thio)acetic acid” includes several hazard statements: H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(3-fluorophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPSVGKEJKYOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295006 | |
| Record name | 2-[(3-Fluorophenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Fluorophenyl)thio)acetic acid | |
CAS RN |
331-55-5 | |
| Record name | 2-[(3-Fluorophenyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Fluorophenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl Acetate](/img/structure/B3041538.png)


![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3041544.png)
